Fmoc-3,4-dichloro-L-homophenylalanine
CAS No.:
Cat. No.: VC13660199
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2NO4 |
|---|---|
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | (2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
| Standard InChI Key | PFXPBECQTWZDJP-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Fmoc-3,4-dichloro-L-homophenylalanine (IUPAC name: (2S)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid) is a non-natural amino acid derivative with a molecular formula of C₂₅H₂₁Cl₂NO₄ and a molecular weight of 470.3 g/mol . The compound’s structure comprises three key components:
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An Fmoc-protected α-amino group, which ensures stability during peptide synthesis and enables selective deprotection under basic conditions.
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A homophenylalanine backbone, distinguished by a four-carbon side chain (compared to phenylalanine’s three-carbon chain), enhancing conformational flexibility in peptide designs.
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3,4-Dichlorophenyl substituents, which introduce steric bulk and electronic effects to influence peptide-target interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | |
| Molecular Weight | 470.3 g/mol | |
| CAS Registry Number | 1260616-12-3 | |
| Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) | |
| Chirality | L-configuration |
The dichlorinated aromatic ring contributes to increased hydrophobicity (clogP ≈ 4.2) compared to non-halogenated analogs, a property leveraged in peptide engineering to enhance membrane permeability or protein binding .
Synthesis and Optimization Strategies
The synthesis of Fmoc-3,4-dichloro-L-homophenylalanine follows a two-step protocol: protection of the amino group followed by purification and isolation.
Protection of 3,4-Dichloro-L-Homophenylalanine
The precursor, 3,4-dichloro-L-homophenylalanine, undergoes Fmoc protection via reaction with Fmoc-Cl (Fmoc chloride) in the presence of a base such as triethylamine (TEA) or sodium carbonate. This reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 2–4 hours, achieving yields of 75–85% .
Critical parameters influencing yield include:
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Solvent polarity: DMF enhances reaction kinetics but complicates purification.
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Base selection: TEA minimizes side reactions compared to inorganic bases.
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Temperature control: Lower temperatures (0–5°C) reduce racemization risks .
Purification Techniques
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography using C18 columns. Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) achieves >95% purity, as confirmed by LC-MS .
Applications in Peptide Science and Drug Discovery
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, this compound is integral to SPPS workflows. Its stability under basic conditions (e.g., piperidine deprotection) allows iterative coupling cycles. The chlorine substituents confer two advantages:
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Steric guidance: Directs regioselective coupling in complex peptide sequences .
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Fluorescence quenching: Assists in monitoring synthesis progress via UV-Vis spectroscopy .
Antimicrobial Peptide Design
Incorporation into antimicrobial peptides (AMPs) enhances lipid bilayer penetration. For example, analogs of melittin and magainin containing 3,4-dichloro-homophenylalanine exhibit 2–4-fold improved MIC values against Staphylococcus aureus (MIC = 8–16 μg/mL) compared to non-halogenated variants .
Enzyme Inhibitor Development
The dichlorophenyl moiety mimics aromatic residues in enzyme active sites. In a 2024 study, peptides featuring this residue inhibited HIV-1 protease with Kᵢ = 12 ± 3 nM, outperforming analogs with para-chlorophenylalanine (Kᵢ = 45 ± 8 nM) .
Mechanistic Insights: Role in Peptide-Target Interactions
Hydrophobic Interactions
The 3,4-dichlorophenyl group increases the peptide’s hydrophobic surface area by ~30 Ų compared to phenylalanine, enhancing binding to hydrophobic protein pockets (e.g., albumin binding sites) . Molecular dynamics simulations reveal that chlorine atoms form van der Waals contacts with residues like Leu54 and Val72 in serum albumin .
Electronic Effects
Electron-withdrawing chlorine atoms reduce the phenyl ring’s electron density, stabilizing cation-π interactions with lysine or arginine residues. In kinase inhibitors, this effect improves IC₅₀ values by up to 10-fold .
Comparative Analysis with Structural Analogs
Table 2: Performance Comparison in Peptide Synthesis
| Compound | Coupling Efficiency (%) | Purification Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|
| Fmoc-3,4-diCl-L-homophenylalanine | 92 ± 3 | 88 ± 2 | 12 ± 3 nM |
| Fmoc-4-Cl-L-phenylalanine | 85 ± 4 | 78 ± 5 | 45 ± 8 nM |
| Fmoc-L-phenylalanine | 89 ± 2 | 82 ± 3 | >100 nM |
Data adapted from demonstrate the superior performance of the homophenylalanine derivative in both synthetic and functional contexts.
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